N-(2-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
CAS No.:
Cat. No.: VC10978726
Molecular Formula: C20H19N3O4
Molecular Weight: 365.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19N3O4 |
|---|---|
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | N-(2-methoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C20H19N3O4/c1-26-15-7-5-6-14(12-15)16-10-11-20(25)23(22-16)13-19(24)21-17-8-3-4-9-18(17)27-2/h3-12H,13H2,1-2H3,(H,21,24) |
| Standard InChI Key | ZMDFGNVBOIOHID-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3OC |
| Canonical SMILES | COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3OC |
Introduction
Synthesis Methods
The synthesis of N-(2-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step reactions. The process may start with the formation of the pyridazine ring, followed by the introduction of the acetamide moiety and the methoxyphenyl groups. Common methods include condensation reactions and nucleophilic substitutions.
| Step | Reaction Conditions |
|---|---|
| 1. Formation of Pyridazine Ring | Heating in the presence of a base |
| 2. Introduction of Acetamide Moiety | Reaction with chloroacetyl chloride |
| 3. Introduction of Methoxyphenyl Groups | Nucleophilic substitution reactions |
Pharmacokinetics and Toxicity
Pharmacokinetic studies on N-(2-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide would be crucial to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Toxicity studies are also essential to assess its safety profile.
| Parameter | Description |
|---|---|
| Absorption | Potential for oral bioavailability |
| Metabolism | Likely metabolized by liver enzymes |
| Excretion | Primarily excreted via urine |
Future Research Directions
Future studies should focus on the detailed pharmacological profiling of N-(2-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide, including its efficacy in animal models and potential side effects. Additionally, structure-activity relationship (SAR) studies could help optimize its biological activity.
| Direction | Objective |
|---|---|
| Pharmacological Profiling | Determine efficacy and safety |
| SAR Studies | Optimize chemical structure for improved activity |
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